2-Nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

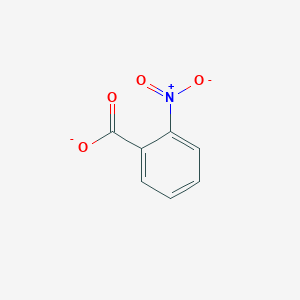

2-Nitrobenzoate is a chemical compound that is widely used in scientific research applications. It is a nitroaromatic compound that has a benzene ring with a nitro group and a carboxylate group attached to it. The compound is known for its unique properties, including its ability to act as a potent inhibitor of enzymes and its potential as a precursor for the synthesis of other organic compounds.

Wissenschaftliche Forschungsanwendungen

Sulfhydryl Group Detection : A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), has been useful for determining sulfhydryl groups in biological materials, including a study on its reaction with blood (Ellman, 1959) Ellman, 1959.

Study of Electronic Structures : The influence of various metals on the electronic system of 2-nitrobenzoic acid was examined. This study involved theoretical and experimental IR, Raman, and NMR spectra to understand the vibrational and electronic characteristics of 2-nitrobenzoate compounds (Świsłocka et al., 2007) Świsłocka et al., 2007.

Cholinesterase Inhibition : Nitrobenzoate derivatives have been explored as cholinesterase inhibitors, potentially useful in treating Alzheimer's disease. A study found that a compound with a nitrobenzoate core showed selective acetylcholinesterase inhibitory activity (Yeong et al., 2017) Yeong et al., 2017.

Crystal Engineering and Halogen Bonds : 2-Chloro-4-nitrobenzoic acid, a variant of 2-nitrobenzoate, was used to synthesize molecular salts with interesting halogen bond interactions, demonstrating its versatility in solid-state chemistry (Oruganti et al., 2017) Oruganti et al., 2017.

Enhancement of Solubility and Mass Transfer : The effect of hydrotropes on the solubility and mass transfer coefficient of 2-nitrobenzoic acid was investigated, showing that hydrotropes significantly enhance these properties, which could be beneficial in various chemical processes (Thenesh-Kumar et al., 2009) Thenesh-Kumar et al., 2009.

Protein Tagging : 35S-labeled dithio-bis(2-nitrobenzoate) was developed for sensitive measurement of protein sulfhydryl groups, useful for tagging in biochemical procedures (Steinert et al., 1974) Steinert et al., 1974.

Fluorescent and Colorimetric Sensor Development : A 7-Nitrobenzo-2-oxa-1,3-diazole derived compound was used as a selective fluorescent and colorimetric sensor for detecting mercury ions, highlighting the potential of nitrobenzoate derivatives in sensor technology (Ruan et al., 2011) Ruan et al., 2011.

Electrochemical Studies : Ethyl-m-nitrobenzoate, a nitroaromatic compound, was studied using cyclic voltammetry, focusing on the chemical reactions of the generated nitro radical anion, which is relevant in understanding the electrochemical properties of nitroaromatics (Carbajo et al., 2000) Carbajo et al., 2000.

Eigenschaften

Produktname |

2-Nitrobenzoate |

|---|---|

Molekularformel |

C7H4NO4- |

Molekulargewicht |

166.11 g/mol |

IUPAC-Name |

2-nitrobenzoate |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)/p-1 |

InChI-Schlüssel |

SLAMLWHELXOEJZ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-] |

Synonyme |

2-nitrobenzoate o-nitrobenzoate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B253426.png)